Cas no 92-46-6 (6-Chloro-2-methylquinoline)

6-Chloro-2-methylquinoline structure
6-Chloro-2-methylquinoline structure
Product Name:6-Chloro-2-methylquinoline
N.o CAS:92-46-6
MF:C10H8ClN
MW:177.630221366882
MDL:MFCD00051735
CID:810554
PubChem ID:24883639
Update Time:2025-06-13

6-Chloro-2-methylquinoline Propriedades químicas e físicas

Nomes e Identificadores

    • 6-Chloro-2-methylquinoline
    • 2-Methyl-6-chloroquinoline
    • 6-Chloroquinaldine
    • Quinoline,6-chloro-2-methyl-
    • Quinoline, 6-chloro-2-methyl-
    • OCCIBGIEIBQGAJ-UHFFFAOYSA-N
    • 6-chloro-2-methyl-quinoline
    • 6-CHLORO-2-methyl QUINOLINE
    • FCH931779
    • 5623AC
    • STK396250
    • VQ10297
    • AX8012679
    • ST50407905
    • 051C735
    • 6-Chloro-2-methylquinoline (ACI)
    • Quinaldine, 6-chloro- (6CI, 7CI, 8CI)
    • MFCD00051735
    • F17611
    • AS-48060
    • C3108
    • CS-0113039
    • DB-057307
    • SCHEMBL229173
    • 6-Chloro-2-methylquinoline, 97%
    • DTXSID70238818
    • 92-46-6
    • SB67509
    • AKOS005203000
    • SY049754
    • MDL: MFCD00051735
    • Inchi: 1S/C10H8ClN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3
    • Chave InChI: OCCIBGIEIBQGAJ-UHFFFAOYSA-N
    • SMILES: ClC1C=C2C(N=C(C)C=C2)=CC=1

Propriedades Computadas

  • Massa Exacta: 177.03500
  • Massa monoisotópica: 177.034527
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 160
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.2
  • Superfície polar topológica: 12.9
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none

Propriedades Experimentais

  • Cor/Forma: 未确定
  • Densidade: 1.225
  • Ponto de Fusão: 94-98 °C (lit.)
  • Ponto de ebulição: 278.2°C at 760 mmHg
  • Ponto de Flash: 148.7°C
  • Índice de Refracção: 1.634
  • PSA: 12.89000
  • LogP: 3.19660
  • Sensibilidade: Light Sensitive
  • Solubilidade: 未确定

6-Chloro-2-methylquinoline Informações de segurança

  • Símbolo: GHS05 GHS07
  • Pedir:警告
  • Palavra de Sinal:Danger
  • Declaração de perigo: H302-H315-H318-H335
  • Declaração de Advertência: P261-P280-P305 + P351 + P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 22-37/38-41
  • Instrução de Segurança: S26-S39
  • Identificação dos materiais perigosos: Xn Xi
  • Classe de Perigo:IRRITANT
  • Frases de Risco:R22; R37/38; R41

6-Chloro-2-methylquinoline Dados aduaneiros

  • CÓDIGO SH:2933499090
  • Dados aduaneiros:

    中国海关编码:

    2933499090

    概述:

    2933499090. 其他含喹琳或异喹啉环系的化合物〔但未进一步稠合的〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Chloro-2-methylquinoline Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Fluorochem
018454-1g
6-Chloroquinaldine
92-46-6 99%
1g
£16.00 2022-03-01
Fluorochem
018454-5g
6-Chloroquinaldine
92-46-6 99%
5g
£49.00 2022-03-01
Alichem
A189007267-100g
6-Chloro-2-methylquinoline
92-46-6 98%
100g
$455.26 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153508-5g
6-Chloro-2-methylquinoline
92-46-6 >97.0%(GC)
5g
¥571.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153508-1g
6-Chloro-2-methylquinoline
92-46-6 >97.0%(GC)
1g
¥220.90 2023-09-03
TRC
C602038-100mg
6-Chloro-2-methylquinoline
92-46-6
100mg
$ 50.00 2022-06-06
TRC
C602038-500mg
6-Chloro-2-methylquinoline
92-46-6
500mg
$ 65.00 2022-06-06
TRC
C602038-1g
6-Chloro-2-methylquinoline
92-46-6
1g
$ 80.00 2022-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X76605-1g
6-Chloro-2-methylquinoline
92-46-6 98%
1g
¥188.0 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
006426-5g
6-Chloro-2-methylquinoline
92-46-6 99%
5g
827.0CNY 2021-07-07

6-Chloro-2-methylquinoline Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: p-Xylene ;  22 h, 150 °C
Referência
Tris(pentafluorophenyl)borane-Catalyzed Acceptorless Dehydrogenation of N-Heterocycles
Kojima, Masahiro; Kanai, Motomu, Angewandte Chemie, 2016, 55(40), 12224-12227

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium dodecyl sulfate Catalysts: 12-Molybdophosphoric acid Solvents: Toluene ,  Water ;  1 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
Referência
Micellar-Mediated Phosphomolybdic Acid: Highly Effective Reusable Catalyst for Synthesis of Quinoline and Its Derivatives
Chaskar, Atul; Padalkar, Vikas; Phatangare, Kiran; Langi, Bhushan; Shah, Chetan, Synthetic Communications, 2010, 40(15), 2336-2340

Método de produção 3

Condições de reacção
1.1 Reagents: Carbon tetrachloride Catalysts: Iron chloride (FeCl3) ;  8 h, 150 °C
Referência
Quinoline Synthesis by the Reaction of Anilines with 1,2-diols Catalyzed by Iron Compounds
Khusnutdinov, Ravil; Bayguzina, Alfiya; Aminov, Rishat; Dzhemilev, Usein, Journal of Heterocyclic Chemistry, 2016, 53(4), 1022-1029

Método de produção 4

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Dimethyl sulfoxide ,  Ferrous chloride Solvents: p-Xylene ;  24 h, 1 bar, 110 °C
Referência
A Convenient Procedure for the Oxidative Dehydrogenation of N-Heterocycles Catalyzed by FeCl2/DMSO
Zhou, Weiyou; Taboonpong, Piyada; Aboo, Ahmed Hamdoon; Zhang, Lingjuan; Jiang, Jun; et al, Synlett, 2016, 27(12), 1806-1809

Método de produção 5

Condições de reacção
1.1 Catalysts: Palladium (nanoparticle complex with magnetite and graphene oxide) Solvents: Acetonitrile ;  12 h, 80 °C
Referência
Magnetically separable palladium-graphene nanocomposite as heterogeneous catalyst for the synthesis of 2-alkylquinolines via one pot reaction of anilines with alkenyl ethers
Verma, Sanny; Verma, Deepak; Jain, Suman L., Tetrahedron Letters, 2014, 55(15), 2406-2409

Método de produção 6

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  40 °C; overnight, reflux
Referência
Synthesis and structure elucidation of a series of chloroquinoline-2-chalcones by the Doebner-Miller reaction
Gopaul, Kaalin; Koorbanally, Neil A., Magnetic Resonance in Chemistry, 2016, 54(8), 677-683

Método de produção 7

Condições de reacção
1.1 Catalysts: Iron ,  Ruthenium Solvents: Ethanol ,  Water ;  3 MPa, 200 °C
Referência
A simple continuous reaction for the synthesis of quinoline compounds
Song, Suhong; Dai, Yuyu; Hong, Yunyang; Li, Xiaoqing; Yan, Xinhuan, Green Chemistry, 2022, 24(4), 1714-1720

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, 80 °C
Referência
Method for introduction of alkyl group at ortho position of pyridine N-oxides
, Korea, , ,

Método de produção 9

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  12 h, rt
Referência
Blue-light-promoted carbon-carbon double bond isomerization and its application in the syntheses of quinolines
Chen, Xinzheng; Qiu, Shuxian; Wang, Sasa; Wang, Huifei; Zhai, Hongbin, Organic & Biomolecular Chemistry, 2017, 15(30), 6349-6352

Método de produção 10

Condições de reacção
1.1 Catalysts: Sodium tert-butoxide ,  [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… Solvents: Toluene ;  8 h, 70 °C
Referência
Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes
Zhang, Song-Lin; Deng, Zhu-Qin, Organic & Biomolecular Chemistry, 2016, 14(38), 8966-8970

Método de produção 11

Condições de reacção
1.1 Catalysts: 2,2,2-Trifluoroethanol ,  Chloro[4-methoxy-2-[1-[(4-methoxyphenyl)imino-κN]ethyl]phenyl-κC][(1,2,3,4,5-η)-… ;  20 h, reflux
Referência
Acceptorless Dehydrogenation of Nitrogen Heterocycles with a Versatile Iridium Catalyst
Wu, Jianjun; Talwar, Dinesh; Johnston, Steven; Yan, Ming; Xiao, Jianliang, Angewandte Chemie, 2013, 52(27), 6983-6987

Método de produção 12

Condições de reacção
1.1 Catalysts: 1,10-Phenanthroline ,  Palladium diacetate Solvents: Methanol ;  36 h, 25 °C
Referência
A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization
Zhang, Zuhui; Tan, Jiajing; Wang, Zhiyong, Organic Letters, 2008, 10(2), 173-175

Método de produção 13

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Alumina ,  Hydrochloric acid ;  10 min
Referência
One-pot synthesis of quinaldine derivatives by using microwave irradiation without any solvent - A green chemistry approach
Safari, Javad; Banitaba, Sayed Hossein; Samiei, Sepehr Sadegh, Journal of Chemical Sciences (Bangalore, 2009, 121(4), 481-484

Método de produção 14

Condições de reacção
1.1 Catalysts: 12-Tungstophosphoric acid ;  11 min
Referência
Synthesis of quinaldines and lepidines by a Doebner-Miller reaction under thermal and microwave irradiation conditions using phosphotungstic acid
Sivaprasad, Ganesabaskaran; Rajesh, Rengasamy; Perumal, Paramasivan T., Tetrahedron Letters, 2006, 47(11), 1783-1785

Método de produção 15

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Nickel monoxide (supported on graphene nanoplatelets) Solvents: Dimethyl sulfoxide ;  10 h, 100 °C
Referência
Nanonickel Oxides Prepared by Atomic Layer Deposition as Efficient Catalyst for the Dehydrogenation of N-Heterocycles
Du, Liyong; Shi, Li; Liu, Yunxiao; Ling, Yong; Zhang, Yanan; et al, ChemistrySelect, 2020, 5(38), 11811-11816

Método de produção 16

Condições de reacção
1.1 Reagents: Trichlorotris(tetrahydrofuran)chromium Solvents: Tetrahydrofuran ;  2 min, rt; 15 min, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Chromium-Catalyzed Cross-Coupling Reactions of Alkylmagnesium Reagents with Halo-Quinolines and Activated Aryl Chlorides
Bellan, Andreas B.; Kuzmina, Olesya M.; Vetsova, Violeta A.; Knochel, Paul, Synthesis, 2017, 49(1), 188-194

Método de produção 17

Condições de reacção
1.1 Reagents: Cuprous iodide Solvents: 1,2-Dichloroethane ;  12 h, 120 °C
Referência
Copper-Promoted Tandem Reaction of Azobenzenes with Allyl Bromides via N=N Bond Cleavage for the Regioselective Synthesis of Quinolines
Yi, Xiangli; Xi, Chanjuan, Organic Letters, 2015, 17(23), 5836-5839

Método de produção 18

Condições de reacção
1.1 Reagents: Diethyl ether Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) (silver-exchanged) ;  5 min; 3 h, 120 °C
Referência
Synthesis of quinolone derivatives by an improved Doebner-von Miller reaction using a recyclable Ag(I)-exchanged montmorillonite K10 catalyst
Jayram, Janeeka; Jeena, Vineet, Heterocycles, 2016, 92(12), 2213-2224

Método de produção 19

Condições de reacção
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Carbon tetrachloride ;  8 h, 150 °C; 150 °C → 20 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  0.5 - 1 h, neutralized, 20 °C
Referência
Method for substituted quinolines production from aniline, 1,2-diols and CCl4 under iron catalysts
, Russian Federation, , ,

Método de produção 20

Condições de reacção
1.1 Reagents: Acetic acid ,  Iron ;  2 h, reflux
Referência
Iron/acetic acid-mediated carbon degradation: a facile route for the synthesis of quinoline derivatives
Ramesh, Chintakunta; Kavala, Veerababurao; Kuo, Chun-Wei; Yao, Ching-Fa, Tetrahedron Letters, 2010, 51(40), 5234-5237

6-Chloro-2-methylquinoline Raw materials

6-Chloro-2-methylquinoline Preparation Products

6-Chloro-2-methylquinoline Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:92-46-6)6-Chloro-2-methylquinoline
Número da Ordem:A26309
Estado das existências:in Stock
Quantidade:25g
Pureza:99%
Informação de Preços Última Actualização:Monday, 2 September 2024 16:02
Preço ($):281.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:92-46-6)6-Chloro-2-methylquinoline
A26309
Pureza:99%
Quantidade:25g
Preço ($):281.0
E- mail